9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a purine core, which is a common structure in many biologically active molecules, including nucleotides and certain pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. The process generally starts with the preparation of the purine core, followed by the introduction of ethoxyphenyl groups at specific positions. Common reagents used in these reactions include ethyl iodide, phenylboronic acid, and various catalysts to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the development of robust purification methods to ensure the final product’s purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, potentially altering the compound’s biological activity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between purine derivatives and biological macromolecules. It may serve as a probe to investigate enzyme mechanisms or as a potential lead compound for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its structural similarity to other biologically active purines suggests it may have activity against certain diseases, such as cancer or viral infections.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its unique properties might make it suitable for applications in electronics, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. For example, the compound might inhibit an enzyme involved in DNA replication, thereby exerting an anti-cancer effect.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-ethoxyphenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-methoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxylate
Uniqueness
The uniqueness of 9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific substitution pattern and the presence of ethoxy groups. These structural features can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(4-ethoxyphenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O4/c1-3-30-14-11-9-13(10-12-14)20-24-17(19(23)28)18-21(26-20)27(22(29)25-18)15-7-5-6-8-16(15)31-4-2/h5-12H,3-4H2,1-2H3,(H2,23,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUBVTRLISNRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4OCC)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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